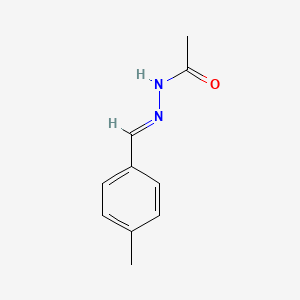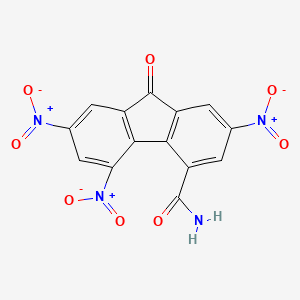![molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5](/img/structure/B11973955.png)
tricyclo[5.3.0.02,6]decane-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[5.3.0.02,6]decane-3,8-dione is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its three-dimensional cage-like configuration, which is frequently encountered in various biologically active natural compounds. Its molecular formula is C10H12O2, and it has a molecular weight of 164.2011 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.
化学反応の分析
Types of Reactions
Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:
Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
作用機序
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.
類似化合物との比較
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[3.3.1.13,7]decane-2,6-dione: This compound has a similar molecular formula but a different ring structure and chemical properties.
Tricyclodecane: This hydrocarbon has a similar tricyclic structure but lacks the dione functional groups.
Uniqueness
Tricyclo[53002,6]decane-3,8-dione is unique due to its specific ring configuration and the presence of two dione functional groups
特性
CAS番号 |
28289-70-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
tricyclo[5.3.0.02,6]decane-3,8-dione |
InChI |
InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2 |
InChIキー |
ZFLREHPAGPUVDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2C1C3C2CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)


![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
